molecular formula C6H8O4 B14304991 3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one CAS No. 114533-59-4

3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one

Katalognummer: B14304991
CAS-Nummer: 114533-59-4
Molekulargewicht: 144.12 g/mol
InChI-Schlüssel: BPLVXTDBBDMMEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one is an organic compound with a furan ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the use of furan-2(5H)-one as a starting material, which undergoes hydroxylation and subsequent reaction with ethylene glycol to introduce the hydroxyethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxy-4-methylfuran-2(5H)-one
  • 3-Hydroxy-4-(2-methoxyethyl)furan-2(5H)-one
  • 3-Hydroxy-4-(2-aminomethyl)furan-2(5H)-one

Uniqueness

Compared to similar compounds, 3-Hydroxy-4-(2-hydroxyethyl)furan-2(5H)-one is unique due to its specific hydroxyethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

114533-59-4

Molekularformel

C6H8O4

Molekulargewicht

144.12 g/mol

IUPAC-Name

4-hydroxy-3-(2-hydroxyethyl)-2H-furan-5-one

InChI

InChI=1S/C6H8O4/c7-2-1-4-3-10-6(9)5(4)8/h7-8H,1-3H2

InChI-Schlüssel

BPLVXTDBBDMMEY-UHFFFAOYSA-N

Kanonische SMILES

C1C(=C(C(=O)O1)O)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.